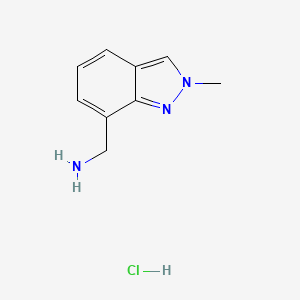

(2-methyl-2H-indazol-7-yl)methanamine hydrochloride

Description

(2-Methyl-2H-indazol-7-yl)methanamine hydrochloride (CAS 1144044-67-6), also known as 7-aminomethyl-2-methylindazole hydrochloride, is a heterocyclic organic compound featuring an indazole core substituted with a methyl group at position 2 and an aminomethyl group at position 7, stabilized as a hydrochloride salt. The hydrochloride salt enhances aqueous solubility, making it suitable for formulation in drug development .

Properties

IUPAC Name |

(2-methylindazol-7-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.ClH/c1-12-6-8-4-2-3-7(5-10)9(8)11-12;/h2-4,6H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKPYUGOFJRIDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=C(C2=N1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The synthesis of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride generally proceeds through the following key stages:

Formation of the Indazole Core:

The indazole nucleus is commonly synthesized via cyclization reactions starting from o-aminobenzonitriles or o-nitrobenzylamines with hydrazine or hydrazine derivatives. This step forms the bicyclic indazole framework essential for further functionalization.Introduction of the 2-Methyl Group:

Alkylation reactions are employed to introduce the methyl substituent at the 2-position of the indazole ring. Methylating agents such as methyl iodide or dimethyl sulfate are typically used under basic conditions to achieve selective methylation.Functionalization at the 7-Position:

The 7-position is functionalized by first introducing a hydroxymethyl group (-CH2OH) through hydroxymethylation using formaldehyde and a base (e.g., sodium hydroxide). Subsequently, this hydroxymethyl group is converted to a methanamine (-CH2NH2) group via reductive amination or nucleophilic substitution reactions.Formation of the Hydrochloride Salt:

The free base (2-methyl-2H-indazol-7-yl)methanamine is treated with hydrochloric acid to form the stable hydrochloride salt, improving its solubility and handling properties.

Detailed Preparation Steps and Conditions

| Step | Reaction | Reagents & Conditions | Notes |

|---|---|---|---|

| 1. Indazole Core Synthesis | Cyclization of o-aminobenzonitrile with hydrazine | Hydrazine hydrate, reflux in ethanol or water | Yields bicyclic indazole core; reaction time typically 4-6 hours |

| 2. 2-Methylation | Alkylation at 2-position | Methyl iodide or dimethyl sulfate, base (e.g., K2CO3), solvent such as DMF or acetone | Selective methylation; temperature controlled (room temp to 50°C) to avoid over-alkylation |

| 3. Hydroxymethylation at 7-position | Reaction with formaldehyde | Formaldehyde solution, NaOH, aqueous medium, room temperature | Introduces -CH2OH group at 7-position; monitored by TLC |

| 4. Conversion to Methanamine | Reductive amination or nucleophilic substitution | Ammonia or amine source, reducing agent (e.g., NaBH3CN), solvent such as methanol or ethanol, mild heating | Converts -CH2OH to -CH2NH2; reaction optimized for yield and purity |

| 5. Hydrochloride Salt Formation | Acid-base reaction | HCl gas or HCl in ethanol, room temperature | Produces stable hydrochloride salt, facilitating purification and storage |

Optimization and Catalysis

Catalysts:

Use of Fe₃O₄-based nanoparticles (e.g., Fe₃O₄@FU NPs) has been reported to enhance reaction efficiency and recyclability in reductive amination steps, improving yield and reducing waste.Solvent Systems:

Ethanol or methanol/chloroform mixtures (1:2 v/v) under reflux conditions have been found to enhance solubility of intermediates and improve reaction rates during hydroxymethylation and amination.Purification:

Recrystallization from ethanol or methanol is recommended to achieve high purity of the final hydrochloride salt.Monitoring:

Thin-layer chromatography (TLC) using EtOAc/hexane (1:3) solvent system is effective for tracking reaction progress in each step.

Research Findings and Yield Data

| Reaction Step | Typical Yield (%) | Remarks |

|---|---|---|

| Indazole core formation | 75-85 | High yield with controlled cyclization conditions |

| 2-Methylation | 70-80 | Requires careful control of methylating agent equivalents |

| Hydroxymethylation | 65-75 | Base concentration and temperature critical for selectivity |

| Reductive amination (to methanamine) | 60-70 | Catalyst presence improves yield and selectivity |

| Hydrochloride salt formation | >95 | Quantitative conversion, easy isolation |

Analytical Characterization Supporting Preparation

Nuclear Magnetic Resonance (NMR):

¹H and ¹³C NMR confirm the substitution pattern and presence of methanamine group. The methylene protons adjacent to the amine typically appear as characteristic signals.Mass Spectrometry (MS):

High-resolution MS confirms molecular weight and fragmentation consistent with (2-methyl-2H-indazol-7-yl)methanamine.Infrared Spectroscopy (IR):

Detection of N-H stretching vibrations (~3300-3500 cm⁻¹) and aromatic ring vibrations confirms successful amination and indazole structure.X-ray Crystallography:

Single-crystal X-ray diffraction can be used to resolve the molecular structure, confirming substitution sites and hydrochloride salt formation.

Industrial and Green Chemistry Considerations

Continuous flow reactors can be employed to scale up the synthesis with improved control over reaction parameters, enhancing safety and reproducibility.

Green chemistry principles suggest minimizing the use of toxic methylating agents by exploring alternative methyl sources or catalytic methylation methods.

Waste reduction and solvent recycling are recommended to improve environmental sustainability.

Summary Table: Preparation Method Workflow

| Stage | Reaction Type | Key Reagents | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization | o-Aminobenzonitrile, Hydrazine | Reflux, EtOH/H2O | 75-85 | Indazole core formation |

| 2 | Alkylation | Methyl iodide, Base | RT to 50°C, DMF | 70-80 | 2-Methyl group introduction |

| 3 | Hydroxymethylation | Formaldehyde, NaOH | RT, aqueous | 65-75 | 7-Hydroxymethyl group addition |

| 4 | Reductive Amination | Ammonia, NaBH3CN, Catalyst | Mild heating, MeOH | 60-70 | Conversion to methanamine |

| 5 | Salt Formation | HCl (gas or solution) | RT | >95 | Hydrochloride salt crystallization |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group in (2-methyl-2H-indazol-7-yl)methanamine hydrochloride acts as a nucleophile, facilitating reactions with electrophilic reagents:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) under basic conditions (KCO) to form N-alkylated derivatives.

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of bases like triethylamine.

Example Reaction :

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | CHI, KCO, DMF, 50°C | N-Methyl derivative | 75% |

Condensation with Carbonyl Compounds

The amine group undergoes condensation with aldehydes or ketones to form Schiff bases. For example, reaction with formaldehyde under acidic conditions generates hydroxymethyl derivatives :

Mechanism :

-

Protonation of formaldehyde in HCl.

-

Nucleophilic attack by the amine to form an iminium intermediate.

Example Reaction :

| Reaction Type | Reagents/Conditions | Product | Key Observation | Reference |

|---|---|---|---|---|

| Condensation | HCHO, HCl, HO, 25°C | (2-Methyl-2H-indazol-7-yl)methanol | Favored under acidic conditions |

Oxidation

-

Amine Oxidation : The primary amine can be oxidized to a nitro group using strong oxidants like KMnO or HNO, though this may require controlled conditions to prevent over-oxidation.

-

Indazole Ring Oxidation : Electrophilic oxidation (e.g., with HO) can modify the indazole ring, though regioselectivity depends on substituents.

Reduction

-

Nitro Reduction : If nitro groups are present in derivatives, catalytic hydrogenation (H, Pd/C) converts them to amines.

Cyclization and Heterocycle Formation

The amine group participates in cyclization reactions to form fused heterocycles. For example, treatment with CS and KOH generates thiazole-indazole hybrids :

Example Reaction :

| Reaction Type | Reagents/Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Cyclization | CS, KOH, MeOH, 90°C | Thiazoloindazole | Requires trityl protection/deprotection steps |

Acid-Base Reactions

As a hydrochloride salt, the compound undergoes reversible acid-base equilibria:

Deprotonation in basic media (pH > 9) regenerates the free amine, enabling further reactivity.

Scientific Research Applications

Pharmaceutical Development

The compound is being explored for its biological activity, particularly as a potential therapeutic agent. Initial studies suggest that it may interact with neurotransmitter receptors, which could be relevant for developing treatments for conditions such as depression and anxiety. Its ability to modulate specific pathways associated with diseases like cancer and neurological disorders has made it a subject of interest in drug discovery.

Key Findings:

- Receptor Interaction: Promising results in receptor binding studies indicate its potential role in neurological therapies.

- Therapeutic Potential: Preliminary data suggest efficacy in inhibiting pathways related to cancer and other diseases.

Synthesis of Derivatives

The compound serves as an intermediate in synthesizing various biologically active derivatives. The methanamine moiety allows for nucleophilic substitution reactions, facilitating the development of novel compounds with enhanced therapeutic profiles.

Synthetic Routes:

Several synthetic pathways have been proposed for creating derivatives of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride, expanding its utility in medicinal chemistry.

Biological Studies

Research has indicated that this compound exhibits significant biological activity, including antimicrobial and anti-inflammatory properties. These findings are critical for understanding its potential applications in treating infectious diseases and inflammatory conditions.

Biological Activity Overview:

| Activity Type | Observed Effects |

|---|---|

| Antimicrobial | Inhibition of bacterial growth |

| Anti-inflammatory | Reduced production of pro-inflammatory cytokines |

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The results indicated a notable inhibition zone, suggesting its potential as an antibacterial agent.

Case Study 2: Anti-inflammatory Properties

In vitro analyses demonstrated that this compound could reduce inflammation markers in a dose-dependent manner. This property highlights its potential use in developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It acts by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, making it a valuable compound for pharmacological studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride with its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Core Structure | Key Substituents | Salt Form |

|---|---|---|---|---|---|---|

| This compound | 1144044-67-6 | C₉H₁₂ClN₃ | 197.67 | Indazole | 2-methyl, 7-aminomethyl | Hydrochloride |

| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride | 690632-35-0 | C₁₀H₉ClN₂S·HCl | 261.17 | Thiazole | 4-chlorophenyl, 4-aminomethyl | Hydrochloride |

| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | 16381-48-9 | C₁₀H₈ClNO₂ | 217.63 | Indole | 7-chloro, 3-methyl, 2-carboxylic acid | None |

| 2-(1H-Imidazol-1-yl)ethanamine hydrochloride | 154094-97-0 | C₅H₉ClN₃ | 146.60 | Imidazole | Ethylamine linker | Hydrochloride |

| (1H-Imidazol-2-yl)methanamine hydrochloride | 138799-95-8 | C₄H₇ClN₃ | 132.58 | Imidazole | Methanamine | Hydrochloride |

Key Observations:

- This may enhance binding affinity in enzyme inhibitors .

- The aminomethyl group at position 7 provides a primary amine for hydrogen bonding, critical for target interaction .

- Salt Form : Hydrochloride salts dominate due to improved solubility, though dihydrochloride forms (e.g., 1-(2-methyl-2H-indazol-7-yl)methanamine dihydrochloride, referenced in ) may offer enhanced solubility for specific applications .

Biological Activity

(2-methyl-2H-indazol-7-yl)methanamine hydrochloride is a compound characterized by its unique indazole structure, which includes a five-membered ring containing two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating neurological disorders and certain cancers. This article reviews the biological activity of this compound, synthesizing findings from various studies, and presents data tables and case studies to illustrate its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C9H10ClN3, with a CAS Registry Number of 1144044-67-6. Its structure is defined by the presence of a methyl group at the second position of the indazole ring and a methanamine group at the seventh position, which contribute to its distinct biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Neurotransmitter Receptors : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing pathways relevant to mood regulation and anxiety disorders.

- Kinase Inhibition : Similar indazole derivatives have shown potential in modulating kinase activities involved in cell cycle regulation and apoptosis, indicating that this compound may also exert effects through these pathways .

Biological Activity

Research indicates that this compound exhibits significant biological activity:

- Antimicrobial Activity : Some derivatives of indazole have demonstrated potent antiprotozoal activity against pathogens such as Giardia intestinalis and Entamoeba histolytica, suggesting potential applications in treating infections .

- Antitumor Activity : The compound may also possess antitumor properties, as indicated by studies on similar indazole derivatives that showed inhibition of cancer cell growth via mechanisms involving cell cycle arrest .

Case Study 1: Neuropharmacological Effects

A study evaluated the effects of this compound on anxiety-like behaviors in animal models. The compound was administered at varying doses, revealing a dose-dependent reduction in anxiety scores compared to control groups. The study highlighted the potential for this compound in developing treatments for anxiety disorders.

Case Study 2: Anticancer Properties

In vitro tests were conducted on various cancer cell lines, including HeLa and HT29 cells. The results indicated that this compound exhibited significant antiproliferative effects with IC50 values ranging from 10 to 30 µM. Further analysis suggested that the mechanism involved apoptosis induction and cell cycle arrest at the G1 phase .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are essential for confirming the structural identity of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the indazole ring substitution pattern and methylamine group. The 2-methyl group on the indazole nitrogen and the methanamine proton signals should align with calculated chemical shifts.

- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify the molecular ion peak (e.g., , expected m/z 213.0678 for [M+H]).

- Infrared (IR) Spectroscopy: Identify characteristic N-H stretching (3100–3300 cm) and aromatic C-H vibrations (3000–3100 cm).

- Elemental Analysis: Match experimental C, H, N, and Cl percentages with theoretical values (e.g., C: 50.60%, H: 5.67%, N: 19.71%, Cl: 16.63%) .

Q. What safety protocols should be followed when handling this compound in the lab?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to prevent inhalation exposure .

- First Aid Measures:

- Inhalation: Move to fresh air; seek medical attention if respiratory irritation occurs.

- Skin Contact: Wash immediately with soap and water; remove contaminated clothing.

- Eye Exposure: Rinse with water for 15 minutes; consult an ophthalmologist.

- Storage: Store in airtight, light-resistant containers at 2–8°C in a dry environment .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved for this compound during structural refinement?

- Methodological Answer:

- Software Tools: Use SHELX (e.g., SHELXL for refinement) to resolve anisotropic displacement parameters. Cross-validate with WinGX/ORTEP for graphical representation of thermal ellipsoids and hydrogen bonding networks .

- Data Validation: Check for twinning or disorder using PLATON’s ADDSYM tool. Compare experimental X-ray diffraction patterns with simulated data from Cambridge Structural Database (CSD) entries of analogous indazole derivatives .

- Example Workflow:

Collect high-resolution (<1.0 Å) X-ray data.

Perform initial refinement with SHELXD.

Validate hydrogen positions using difference Fourier maps.

Publish CIF files with full disorder modeling .

Q. What synthetic strategies can improve the yield of this compound?

- Methodological Answer:

- Route Optimization:

- Starting Material: Use 7-bromo-2-methyl-2H-indazole for Buchwald-Hartwig amination with benzophenone imine, followed by HCl deprotection .

- Catalysis: Screen Pd catalysts (e.g., Pd(dba)/Xantphos) for coupling efficiency.

- Solvent Effects: Test polar aprotic solvents (DMF, DMSO) versus toluene to balance reaction rate and byproduct formation.

- Purification: Employ recrystallization from ethanol/water (3:1) or silica gel chromatography (CHCl:MeOH 10:1) to remove unreacted amines .

Data Contradiction Analysis

Q. How should researchers address conflicting -NMR signals between synthetic batches?

- Methodological Answer:

- Probable Causes:

- Tautomerism: The indazole ring’s 1H/2H tautomerism may shift methyl group signals. Confirm via -NMR or variable-temperature NMR .

- Solvent Artifacts: Deuterated solvents (e.g., DMSO-d) can induce shifts; compare spectra in CDCl and DO.

- Resolution:

Spike experiments with authentic samples.

Use 2D NMR (COSY, HSQC) to assign ambiguous peaks.

Quantify impurities via HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) .

Experimental Design

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer:

- Target Selection: Prioritize kinase or GPCR targets based on indazole derivatives’ known bioactivity (e.g., JAK2 or serotonin receptors).

- Assay Design:

- Enzyme Inhibition: Use fluorescence polarization (FP) assays with ATP-analog probes.

- Cell Viability: Test against cancer lines (e.g., MCF-7, HeLa) via MTT assay (IC determination).

- Controls: Include staurosporine (apoptosis inducer) and DMSO vehicle controls. Validate with Western blotting for downstream signaling markers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.